Cas no 2074-95-5 (2-(2-aminoethyl)-6-methoxyphenol)
2-(2-aminoethyl)-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-aminoethyl)-6-methoxyphenol
- 2074-95-5
- AKOS000159959
- EN300-68151
- Phenol, 2-(2-aminoethyl)-6-methoxy-
- SCHEMBL16088316
- CS-0257808
- CAA07495
-
- MDL: MFCD06212693
- Inchi: 1S/C9H13NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5-6,10H2,1H3
- InChI Key: QKCSVOQSBJXICK-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1O)CCN
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.5Ų
2-(2-aminoethyl)-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595673-10mg |
2-(2-aminoethyl)-6-methoxyphenol |
2074-95-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595673-50mg |
2-(2-aminoethyl)-6-methoxyphenol |
2074-95-5 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A595673-100mg |
2-(2-aminoethyl)-6-methoxyphenol |
2074-95-5 | 100mg |
$ 295.00 | 2022-06-08 | ||
| A2B Chem LLC | AB17786-2.5g |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 2.5g |
$2274.00 | 2024-04-20 | |
| A2B Chem LLC | AB17786-50mg |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 50mg |
$301.00 | 2024-04-20 | |
| A2B Chem LLC | AB17786-100mg |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 100mg |
$431.00 | 2024-04-20 | |
| A2B Chem LLC | AB17786-250mg |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 250mg |
$602.00 | 2024-04-20 | |
| A2B Chem LLC | AB17786-500mg |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 500mg |
$927.00 | 2024-04-20 | |
| A2B Chem LLC | AB17786-1g |
Phenol, 2-(2-aminoethyl)-6-methoxy- |
2074-95-5 | 95% | 1g |
$1179.00 | 2024-04-20 | |
| Enamine | EN300-68151-0.05g |
2-(2-aminoethyl)-6-methoxyphenol |
2074-95-5 | 95% | 0.05g |
$252.0 | 2023-02-13 |
2-(2-aminoethyl)-6-methoxyphenol Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-(2-aminoethyl)-6-methoxyphenol
Professional Introduction to 2-(2-aminoethyl)-6-methoxyphenol (CAS No. 2074-95-5)
2-(2-aminoethyl)-6-methoxyphenol, identified by its Chemical Abstracts Service (CAS) number 2074-95-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework that combines an aminoethyl group with a methoxy-substituted phenol moiety, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
The molecular structure of 2-(2-aminoethyl)-6-methoxyphenol encompasses a phenolic ring substituted at the 6-position with a methoxy group and an ethylene diamine chain attached to the 2-position of the ring. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthesizing various pharmacologically active agents. The presence of both hydrophilic and lipophilic regions in its structure enhances its solubility and bioavailability, making it a promising candidate for formulation in drug delivery systems.
In recent years, research has highlighted the compound's role in developing novel therapeutic agents. Specifically, studies have demonstrated its efficacy in modulating inflammatory pathways and antioxidant activities. The phenolic moiety is known for its strong antioxidant properties, which can help neutralize reactive oxygen species (ROS) and mitigate oxidative stress—a key factor in numerous pathological conditions. Furthermore, the aminoethyl group facilitates interactions with biological targets, enhancing the compound's pharmacological activity.
One of the most compelling aspects of 2-(2-aminoethyl)-6-methoxyphenol is its versatility in drug design. Researchers have explored its utility in creating derivatives that exhibit enhanced binding affinity and selectivity towards specific enzymes and receptors. For instance, modifications to the aminoethyl chain have been investigated for improving binding interactions with target proteins, thereby increasing therapeutic efficacy while minimizing side effects.
The compound's potential extends to the treatment of neurological disorders as well. Preliminary studies suggest that derivatives of 2-(2-aminoethyl)-6-methoxyphenol may interact with neurotransmitter systems, offering insights into potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The methoxy group on the phenolic ring also plays a crucial role in these interactions, influencing both the metabolic stability and pharmacokinetic profile of the compound.
Advances in computational chemistry have further propelled the study of 2-(2-aminoethyl)-6-methoxyphenol. Molecular modeling techniques have been employed to predict how different structural modifications can affect the compound's biological activity. These simulations have guided experimental efforts, leading to more efficient synthesis routes and optimized drug candidates. The integration of machine learning algorithms has also enabled rapid screening of potential derivatives, accelerating the drug discovery process.
In clinical settings, the compound has been tested in preclinical models for various indications. Its ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drugs. Additionally, its anti-inflammatory properties have been explored in treating autoimmune diseases, where excessive inflammation contributes significantly to disease progression. Early-phase trials have shown promising results, particularly in reducing inflammatory markers and improving functional outcomes.
The synthesis of 2-(2-aminoethyl)-6-methoxyphenol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to enhance yield and purity. These approaches not only improve efficiency but also minimize environmental impact—a critical consideration in modern pharmaceutical development.
The future prospects for 2-(2-aminoethyl)-6-methoxyphenol are vast. Ongoing research aims to uncover new therapeutic applications and optimize existing ones through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative drug candidates based on this compound's framework. As our understanding of biological pathways continues to evolve, so too will the potential uses for this versatile molecule.
In conclusion, 2-(2-aminoethyl)-6-methoxyphenol (CAS No. 2074-95-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its role in modulating inflammatory processes, antioxidant mechanisms, and potential applications in neurological disorders underscores its importance as a lead compound for further research and development. With continued exploration into its derivatives and mechanisms of action, this compound is poised to contribute substantially to future therapeutic innovations.
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